molecular formula C22H18FN5O3S B10996567 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10996567
M. Wt: 451.5 g/mol
InChI Key: PLBNTXYLNJHSKI-UHFFFAOYSA-N
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Description

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, a mouthful of a name, belongs to the class of 1,3,4-thiadiazole derivatives. It has garnered attention due to its potential as a STAT3 inhibitor for cancer therapy . Let’s explore its synthesis, properties, and applications.

Preparation Methods

The synthetic route to this compound involves designing a novel scaffold based on the N-(benzimidazol-5-yl)-1,3,4-thiadiazole-2-amine framework. After optimization, compound 40 was identified as a selective STAT3 inhibitor. It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core demonstrates susceptibility to nucleophilic attack, particularly at the C-2 and C-5 positions. The benzyl group at C-5 moderates electron density, influencing reaction outcomes.

Reagents/ConditionsProductsNotes
Alkyl halides (R-X) in basic media (K₂CO₃/DMF)C-2 alkylated derivativesBenzyl group stabilizes transition state via resonance
Thiols (R-SH) under oxidative conditionsDisulfide-linked analogsEnhanced regioselectivity due to fluorine’s -I effect

Electrophilic Aromatic Substitution (EAS)

The 2-fluoro-4-methoxyphenyl moiety undergoes directed EAS. The fluorine atom’s strong electron-withdrawing effect directs electrophiles to the meta position relative to itself, while the methoxy group activates the ring at the para position .

ElectrophileConditionsMajor Product
HNO₃/H₂SO₄0–5°CNitration at C-5 of phenyl ring
Br₂/FeBr₃Reflux in CHCl₃Bromination at C-3 (meta to fluorine)

Reduction of Pyridazinone Moiety

The 6-oxopyridazin-1(6H)-yl group is selectively reduced under controlled conditions:

Reducing AgentConditionsOutcome
NaBH₄/EtOH25°C, 2 hrsPartial reduction to dihydropyridazine
H₂/Pd-C50 psi, THFFull saturation to piperazine analog

The acetamide side chain remains intact during these reactions .

Acid/Base-Mediated Hydrolysis

The acetamide linker undergoes hydrolysis under extreme pH conditions:

ConditionsProducts
6M HCl, reflux, 12 hrs2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid + 5-benzyl-1,3,4-thiadiazol-2-amine
5M NaOH, 70°C, 8 hrsSodium salt of acetic acid derivative + NH₃ release

Hydrolysis kinetics are slower than typical acetamides due to steric hindrance from the thiadiazole ring .

Oxidative Functionalization

Controlled oxidation targets sulfur atoms in the thiadiazole ring:

Oxidizing AgentConditionsProduct
H₂O₂/AcOH60°C, 4 hrsSulfoxide formation (S=O)
KMnO₄/H₂SO₄0°C, 30 minSulfone derivative (O=S=O)

Over-oxidation degrades the pyridazinone ring, necessitating precise stoichiometry.

Cross-Coupling Reactions

The benzyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/SubstratesOutcome
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acidBiaryl derivatives at benzyl position
Heck reactionPd(OAc)₂, acrylatesAlkenyl-functionalized analogs

Yields range from 45–72%, limited by steric bulk near the reaction site .

Condensation with Carbonyl Compounds

The thiadiazol-2(3H)-ylidene group acts as a Schiff base precursor:

Carbonyl SourceConditionsProduct
Aldehydes (R-CHO)EtOH, ΔAzomethine derivatives
Ketones (R₂CO)TiCl₄ catalystCyclocondensed heterocycles

Reactions proceed via imine linkage formation, confirmed by FT-IR loss of N–H stretch at ~3350 cm⁻¹.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds containing thiazole and pyridazine moieties exhibit notable anticonvulsant properties. For instance, thiazole-integrated pyridine derivatives have been synthesized and tested for their efficacy against seizures. In particular, certain derivatives demonstrated median effective doses comparable to established anticonvulsants like sodium valproate . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the phenyl ring enhance anticonvulsant activity .

Antitumor Activity

The compound has been investigated for its antitumor potential against various cancer cell lines. One study found that thiazole-pyridine hybrids displayed significant anti-breast cancer efficacy, outperforming standard chemotherapy agents like 5-fluorouracil . The synthesized compounds were evaluated against several cancer types, including MCF-7 and HepG2 cell lines, showing promising results in inhibiting tumor growth.

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. Several studies have reported the synthesis of thiazole-based compounds that exhibited antibacterial activity comparable to standard antibiotics such as norfloxacin . The presence of specific substituents on the thiazole ring was found to enhance the antimicrobial efficacy of these compounds.

General Synthetic Approaches

The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step processes that integrate various heterocyclic frameworks. Common methods include:

  • Condensation Reactions : Utilizing aldehydes and amines under acidic or basic conditions to form imine intermediates.
  • Cyclization Techniques : Employing cyclization strategies to form the thiazole and pyridazine rings.

These methodologies are often optimized for yield and purity through adjustments in reaction conditions such as temperature and solvent choice .

Efficacy in Seizure Models

In one significant study, a series of thiazole-integrated compounds were tested in animal models for their anticonvulsant effects. The results indicated that certain analogues provided complete protection against seizures induced by pentylenetetrazole (PTZ), demonstrating their potential as therapeutic agents for epilepsy management .

Anticancer Screening

A comprehensive screening of thiazole-pyridine hybrids against multiple cancer cell lines revealed that specific derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. The study emphasized the importance of structural modifications in enhancing anticancer activity .

References Table

ReferenceTitleKey Findings
Thiazole: A Versatile Standalone MoietyDiscusses the anticonvulsant activity of thiazole derivatives
Recent advances on heterocyclic compoundsReviews antimicrobial properties of thiazole-based compounds
Saturated Five-Membered ThiazolidinesOverview of synthetic strategies for thiazolidine derivatives

Mechanism of Action

The compound likely interferes with STAT3 signaling, affecting cell proliferation, apoptosis, and immune responses. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Biological Activity

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that incorporates both thiadiazole and pyridazine moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula for the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S with a molecular weight of approximately 408.5 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities, alongside a pyridazine ring that enhances its pharmacological profile.

PropertyValue
Molecular FormulaC21H20N4O3S
Molecular Weight408.5 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often outperforming conventional antibiotics like norfloxacin and ciprofloxacin . The presence of the benzyl group in the thiadiazole structure plays a crucial role in enhancing antibacterial activity.

Anticancer Potential

The anticancer properties of thiadiazole derivatives have also been documented. The mechanism involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. Thiadiazole compounds have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Effects

Compounds derived from thiadiazole structures have been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting their therapeutic potential in treating inflammatory diseases .

Case Studies

  • Antibacterial Study : A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and tested for their antibacterial activity. Results showed that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cytotoxicity Assay : In vitro studies on cancer cell lines demonstrated that certain derivatives of the compound inhibited cell growth significantly. For instance, compounds with specific substitutions on the thiadiazole ring showed enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : Compounds can inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : Binding to receptors involved in inflammation or cancer pathways can alter cellular responses.

Properties

Molecular Formula

C22H18FN5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H18FN5O3S/c1-31-15-7-8-16(17(23)12-15)18-9-10-21(30)28(27-18)13-19(29)24-22-26-25-20(32-22)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,24,26,29)

InChI Key

PLBNTXYLNJHSKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4)F

Origin of Product

United States

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